methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14635580
InChI: InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3
SMILES:
Molecular Formula: C6H7IN2O3
Molecular Weight: 282.04 g/mol

methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14635580

Molecular Formula: C6H7IN2O3

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C6H7IN2O3
Molecular Weight 282.04 g/mol
IUPAC Name methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate
Standard InChI InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3
Standard InChI Key XJWXYAXQBNFPRH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN(C=C1I)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrazole core substituted with three functional groups:

  • 1-Position: A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), enhancing solubility and enabling hydrogen bonding.

  • 4-Position: An iodine atom, introducing steric bulk and electrophilic reactivity.

  • 3-Position: A methyl carboxylate ester (COOCH3-\text{COOCH}_3), contributing to metabolic stability and lipophilicity .

The IUPAC name, methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, COC(=O)C1=NN(C=C1I)CO\text{COC(=O)C1=NN(C=C1I)CO}, and InChIKey (XJWXYAXQBNFPRH-UHFFFAOYSA-N\text{XJWXYAXQBNFPRH-UHFFFAOYSA-N}) provide unambiguous identifiers for chemical databases .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H7IN2O3\text{C}_6\text{H}_7\text{IN}_2\text{O}_3
Molecular Weight282.04 g/mol
CAS Number2226034-37-1
Density2.10 ± 0.1 g/cm³ (Predicted)
Boiling Point350.7 ± 32.0 °C (Predicted)
pKa12.67 ± 0.10 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes for pyrazole derivatives involve cyclization and substitution reactions. A plausible synthesis begins with:

  • Cyclization: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

  • Iodination: Electrophilic aromatic substitution at the 4-position using iodine monochloride (ICl\text{ICl}) or N \text{N}-iodosuccinimide.

  • Esterification: Introduction of the methyl carboxylate via Fischer esterification or alkylation of a carboxylic acid intermediate.

Challenges include regioselective iodination and minimizing side reactions from the hydroxymethyl group’s reactivity. Comparative analysis with analogs like methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) reveals that alkyl substituents (e.g., propyl) increase molecular weight (294.09 g/mol) but reduce polarity compared to hydroxymethyl .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Hydroxymethyl: Enhances water solubility through hydrogen bonding.

  • Iodo Substituent: Increases hydrophobicity and susceptibility to photodegradation.

  • Methyl Ester: Balances solubility in organic solvents like ethanol and DMSO .

Predicted physicochemical properties (Table 1) align with pyrazole derivatives, though experimental validation is needed. The density (2.10 g/cm³) and boiling point (350.7°C) suggest a solid-state crystalline structure at room temperature .

CompoundBioactivity ProfileMolecular Weight (g/mol)
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylateAnticancer, antifungal282.04
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylateKinase inhibition294.09
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidAntiviral, antibacterial249.98

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s reactivity is dominated by:

  • Oxidation: Hydroxymethyl to carboxylate using KMnO4\text{KMnO}_4 in acidic conditions.

  • Reduction: Iodo group to hydrogen via catalytic hydrogenation.

  • Ester Hydrolysis: Conversion to carboxylic acid under basic conditions.

Substitution reactions at the 4-position are hindered by iodine’s bulk, favoring instead nucleophilic aromatic substitution at the 5-position if deprotonated.

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Target Identification: Elucidate enzyme/receptor interactions via crystallography (e.g., similar to Zn-coordinated pyrazoles ).

  • Structure-Activity Optimization: Modify substituents to enhance potency and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator